N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Historical Development of Triazolo[4,3-b]Pyridazine Research
The exploration of triazolo[4,3-b]pyridazine derivatives began in the mid-20th century, driven by the need for heterocyclic compounds with improved metabolic stability and target specificity. Early synthetic routes, such as the phosphorus trichloride-mediated chlorination of triazolo[4,3-b]pyridazin-3-ol, established foundational methodologies for scaffold functionalization. These efforts yielded 3-chloro-1,2,4-triazolo[4,3-b]pyridazine, a pivotal intermediate for subsequent derivatization.
By the 2010s, researchers had expanded the structural diversity of triazolopyridazines through Suzuki-Miyaura couplings and nucleophilic substitution reactions. For instance, the synthesis of N-phenethyl-2-((6-phenyl-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide demonstrated the scaffold’s compatibility with sulfur-based linkers, enabling access to compounds with enhanced electronic properties. The introduction of p-tolyl and acetamido groups in N-(4-acetamidophenyl)-2-((6-(p-tolyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide marked a shift toward hybrid architectures combining aromatic and amide functionalities.
Table 1: Key Milestones in Triazolopyridazine Synthesis
| Year | Development | Reference |
|---|---|---|
| 2010 | Phosphorus trichloride-mediated chlorination | |
| 2016 | Antitubulin triazolopyridazines | |
| 2019 | c-Met kinase inhibitors |
Pharmacological Significance of Triazolopyridazine Scaffold
The triazolopyridazine core has demonstrated remarkable pharmacological versatility. In 2016, Xu et al. reported that 3,6-diaryl-triazolo[4,3-b]pyridazines exhibited potent antitubulin activity, with compound 4q achieving IC~50~ values of 0.008–0.014 μM against lung and gastric cancer cells. Molecular docking revealed that the rigid triazolopyridazine scaffold effectively mimicked the Z,E-butadiene linker of combretastatin A-4, enabling colchicine-site binding.
Further studies identified triazolopyridazines as c-Met kinase inhibitors, with derivatives showing nanomolar activity against leukemia cell lines. The scaffold’s planar geometry facilitates π-π stacking interactions in kinase binding pockets, while substituents like 3-amino-4-methoxyphenyl modulate solubility and target engagement. Additionally, GABA~A~ receptor modulation has been observed in analogs such as L-838,417, which selectively activates α2, α3, and α5 subunits without affecting α1-containing receptors.
Evolution of Structure-Activity Paradigms in Triazolopyridazine Chemistry
Structure-activity relationship (SAR) studies have elucidated critical pharmacophoric elements:
- Core Rigidity : The fused triazole-pyridazine system enforces conformational restraint, improving binding entropy compared to flexible analogs.
- Substituent Positioning : Para-substituted aryl groups at the 6-position (e.g., p-tolyl in N-(4-acetamidophenyl)-2-((6-(p-tolyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide) enhance hydrophobic interactions with protein targets.
- Thioacetamide Linkers : Sulfur atoms in thioether bridges increase electron density and hydrogen-bonding potential, as seen in N-phenethyl derivatives.
Table 2: Impact of Substituents on Biological Activity
Recent work by Ahmed et al. (2019) highlighted the role of 3-amino substituents in improving cytotoxicity against leukemia cells, with IC~50~ values correlating with electron-donating groups. Molecular dynamics simulations further confirmed that acetamido moieties stabilize ligand-receptor complexes through water-mediated hydrogen bonds.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c1-14-3-5-16(6-4-14)19-11-12-20-25-26-22(28(20)27-19)31-13-21(30)24-18-9-7-17(8-10-18)23-15(2)29/h3-12H,13H2,1-2H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOHMOXMNFRDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)NC(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the triazolopyridazine ring.
Thioether Formation: The triazolopyridazine intermediate is then reacted with a thiol compound, such as p-tolylthiol, under nucleophilic substitution conditions to introduce the thioether linkage.
Acetamidophenyl Substitution: Finally, the acetamidophenyl group is introduced through an amide coupling reaction, typically using acetic anhydride and a suitable base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolopyridazine derivatives, which are often modified at positions 3 and 6 to alter physicochemical and biological properties. Below is a comparative analysis with two closely related analogs:
Key Structural and Molecular Differences
Substituent Effects on Properties
- The pyridin-3-yl substituent () introduces a basic nitrogen atom, which may enhance solubility in polar solvents .
Steric Considerations :
Contextual Notes on Heterocyclic Amines
IQ is classified as a Group 2A carcinogen by the IARC due to DNA adduct formation and mutagenicity . While the target compound’s triazolopyridazine core differs from IQ’s imidazoquinoline structure, its heterocyclic nature warrants similar toxicity evaluations in future studies .
Biological Activity
N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an acetamido group, a triazole moiety, and a pyridazine derivative. Its molecular formula is , which contributes to its diverse biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : Research has shown that derivatives of triazolo-pyridazine compounds can inhibit cancer cell proliferation in various lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In one study, a related compound demonstrated IC50 values of 0.83 μM for A549 and 0.15 μM for MCF-7 cells, indicating potent activity against these cancer types .
The biological activity of this compound is attributed to several mechanisms:
- Kinase Inhibition : The compound acts as an inhibitor of c-Met kinase, which is involved in tumor growth and metastasis. The inhibition occurs at nanomolar concentrations (IC50 = 48 nM), suggesting a strong interaction with this target .
- Induction of Apoptosis : Studies employing Annexin V-FITC/PI staining have shown that the compound can induce apoptosis in cancer cell lines, thereby promoting cell death in malignant cells .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest, which is critical in preventing cancer cell proliferation .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Antitumor Activity | A549 | 0.83 ± 0.07 | Kinase Inhibition |
| Antitumor Activity | MCF-7 | 0.15 ± 0.08 | Induction of Apoptosis |
| Antitumor Activity | HeLa | 2.85 ± 0.74 | Cell Cycle Arrest |
Case Studies
- Study on Triazole Derivatives : A comprehensive study evaluated various triazole derivatives for their anticancer properties. The findings highlighted that modifications to the triazole ring significantly affected the biological activity against different cancer cell lines .
- Mechanism-Based Approaches : Another research effort focused on understanding how compounds like this compound could be optimized for better efficacy through structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
